molecular formula C13H25NO3 B13067328 Tert-butyl 4-ethoxycyclohexylcarbamate

Tert-butyl 4-ethoxycyclohexylcarbamate

Cat. No.: B13067328
M. Wt: 243.34 g/mol
InChI Key: AWAPFZPXIMSPLW-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethoxycyclohexylcarbamate is an organic compound with the molecular formula C13H25NO3. It is a white to yellow solid and is used in various chemical and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethoxycyclohexylcarbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethyl alcohol to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethoxycyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-ethoxycyclohexylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethoxycyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, addition, and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the ethoxy group.

    Cyclohexyl carbamate: Similar but without the tert-butyl group.

    Ethyl carbamate: Similar but with a simpler structure.

Uniqueness

Tert-butyl 4-ethoxycyclohexylcarbamate is unique due to the presence of both tert-butyl and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(4-ethoxycyclohexyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)

InChI Key

AWAPFZPXIMSPLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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